N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHIDKPCIGMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615104 | |
| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57357-98-9 | |
| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Hexyl 7h Pyrrolo 2,3 D Pyrimidin 4 Amine and Its Derivatives
General Synthetic Routes to the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its synthesis is a critical first step in obtaining N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Strategies for the Construction of the Fused Pyrrolo-Pyrimidine Ring System
The construction of the fused pyrrolo-pyrimidine ring system can be approached in several ways, primarily involving the sequential or convergent assembly of the pyrimidine (B1678525) and pyrrole (B145914) rings.
One common strategy begins with a substituted pyrimidine ring, which is then elaborated to form the fused pyrrole ring. For instance, a suitably substituted 4-aminopyrimidine (B60600) can undergo cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Alternatively, the synthesis can commence from a pyrrole precursor, onto which the pyrimidine ring is constructed. This often involves the use of pyrrole derivatives with appropriate functional groups that can be cyclized to form the desired fused system.
A versatile and widely employed method for constructing the 7H-pyrrolo[2,3-d]pyrimidine core starts from readily available acyclic precursors. For example, a multi-step synthesis can begin with materials like dimethyl malonate or ethyl cyanoacetate, which are elaborated through a series of reactions to form a pyrimidine intermediate that is subsequently cyclized to afford the fused ring system.
Preparation of Key Halogenated Precursors, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A crucial intermediate in the synthesis of many N-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This halogenated precursor serves as a versatile handle for introducing the desired amino functionality at the C4 position via nucleophilic aromatic substitution.
A common pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the initial synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-deazahypoxanthine). This intermediate can be prepared from starting materials such as ethyl 2-cyanoacetate. The subsequent chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Regioselective N-Alkylation Approaches for Introducing the Hexyl Moiety
With the 7H-pyrrolo[2,3-d]pyrimidine core in hand, the next critical step is the regioselective introduction of the hexyl group at the N7 position of the pyrrole ring.
Direct Alkylation Methods at the N7 Position of the Pyrrolo[2,3-d]pyrimidine Core
Direct N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a common and effective method for introducing the hexyl moiety. This reaction typically involves treating the parent heterocycle with a suitable hexylating agent, such as hexyl bromide or hexyl tosylate, in the presence of a base.
The regioselectivity of the alkylation (N7 versus N9 in the case of purine (B94841) analogs) is a key consideration. For the 7H-pyrrolo[2,3-d]pyrimidine system, alkylation generally favors the N7 position of the pyrrole nitrogen. The choice of base and solvent can influence the outcome of the reaction. Common bases employed include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), often in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov
Optimized Reaction Conditions for this compound Synthesis
To synthesize this compound, a two-step sequence is generally employed starting from the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
First, the N7-alkylation is performed. While specific optimized conditions for N-hexylation are not extensively detailed in the literature, general procedures for N-alkylation of similar scaffolds provide a strong starting point. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hexyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) can be employed. nih.gov
Following the successful N-hexylation to yield 4-chloro-7-hexyl-7H-pyrrolo[2,3-d]pyrimidine, the final step involves the amination at the C4 position. This is typically achieved by reacting the 4-chloro intermediate with ammonia (B1221849) or a source of ammonia. This nucleophilic aromatic substitution reaction displaces the chloro group to afford the desired this compound.
| Step | Reactants | Reagents and Conditions | Product |
| 1. N-Alkylation | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Hexyl bromide | K₂CO₃, CH₃CN | 4-Chloro-7-hexyl-7H-pyrrolo[2,3-d]pyrimidine |
| 2. Amination | 4-Chloro-7-hexyl-7H-pyrrolo[2,3-d]pyrimidine | Ammonia source | This compound |
Advanced Derivatization Strategies for this compound Analogues
To explore the structure-activity relationship and develop novel analogs, the this compound scaffold can be further modified at various positions.
One of the most versatile strategies for derivatization involves palladium-catalyzed cross-coupling reactions. For instance, the pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine core can be functionalized prior to or after N-hexylation. A common approach is the iodination of the C5 position using N-iodosuccinimide (NIS). nih.gov The resulting 5-iodo-N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a key intermediate for introducing a wide range of substituents via Suzuki-Miyaura coupling with various boronic acids. nih.gov This allows for the synthesis of a diverse library of C5-aryl or C5-heteroaryl substituted analogs.
Furthermore, the C6 position of the pyrrolo[2,3-d]pyrimidine ring can also be functionalized. For example, after protecting the N7 position, iodination can be directed to the C6 position, which can then undergo cross-coupling reactions. nih.gov
Synthesis of Analogues with Substitutions on the Pyrrolo[2,3-d]pyrimidine Rings
The functionalization of the pyrrolo[2,3-d]pyrimidine ring system is a key strategy for creating a diverse range of analogues. Synthetic efforts generally focus on introducing substituents at the C4, C5, and N7 positions. A common and versatile starting material for these syntheses is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The general synthetic pathway often involves three key steps:
Substitution at the N7 position: The pyrrole nitrogen can be alkylated or arylated. For instance, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate alkyl halide (e.g., ethyl iodide) or benzyl (B1604629) bromide in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) yields the N7-substituted intermediate. rsc.orgnih.gov
Substitution at the C4 position: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution. Reacting the 4-chloro intermediate with an amine, such as hexylamine (B90201) for the title compound, introduces the desired amino side chain. This reaction can be carried out in various solvents and may be facilitated by heat or catalysis.
Substitution at the C5 and C6 positions: To introduce diversity at other positions, halogenation of the pyrrole ring is a common initial step. For example, iodination at the C5 position can be achieved using N-iodosuccinimide (NIS). nih.gov This C5-iodo intermediate is then a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids or the Buchwald-Hartwig amination. nih.govnih.govmdpi.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position. rsc.orgnih.gov Similarly, C6-substituted analogues can be prepared via coupling reactions on a suitably functionalized precursor. mdpi.comnih.gov
Alternative "green" approaches, such as one-pot, three-component reactions involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, have also been developed for the synthesis of complex pyrrolo[2,3-d]pyrimidine structures. scielo.org.mx
Table 1: Key Reactions in the Synthesis of Pyrrolo[2,3-d]pyrimidine Analogues
| Position | Reaction Type | Reagents & Conditions | Purpose | Citations |
| N7 | Alkylation | Alkyl halide, Base (NaH or Cs₂CO₃), DMF | Introduces substituents on the pyrrole nitrogen. | nih.gov, rsc.org, mdpi.com |
| C4 | Nucleophilic Substitution | Primary/Secondary Amine | Replaces the chloro group with an amino side chain. | nih.gov, google.com |
| C5 | Halogenation | N-Iodosuccinimide (NIS) | Prepares the scaffold for cross-coupling. | nih.gov |
| C5 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃) | Forms a new C-C bond, introducing aryl or other groups. | nih.gov, nih.gov, rsc.org |
| C4/C5/C6 | Buchwald-Hartwig Coupling | Amine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP) | Forms a new C-N bond. | mdpi.com, nih.gov, nih.gov |
Stereoselective Synthetic Pathways for Chiral Pyrrolo[2,3-d]pyrimidine Derivatives
The development of chiral derivatives often involves the introduction of stereocenters on the substituents attached to the pyrrolo[2,3-d]pyrimidine core. A notable strategy is the synthesis of enantiomerically enriched side chains that are subsequently coupled to the heterocyclic scaffold.
For example, a method for producing chiral piperidine (B6355638) derivatives for attachment to the C4 position has been described. google.com This process involves the asymmetric hydrogenation of a substituted N-benzyl pyridinium (B92312) salt using specific asymmetric hydrogenation catalysts. This reaction generates a chiral piperidine ring with high enantiomeric excess. This enantiomerically pure intermediate, possessing a reactive amino group, can then be used in a nucleophilic substitution reaction with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor to yield the final chiral product. google.com This approach effectively transfers the chirality from the side chain to the final molecule.
Analytical Techniques for Structural Elucidation of Synthetic Compounds
The confirmation of the structure and purity of this compound and its derivatives relies on a combination of spectroscopic and chromatographic methods.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for the unambiguous structural determination of the synthesized molecules.
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are routinely used.
¹H NMR: Provides information about the proton environment. For the 7H-pyrrolo[2,3-d]pyrimidine core, characteristic signals include a singlet for the H2 proton typically found downfield (around δ 8.0-8.7 ppm), and two doublets for the H5 and H6 protons of the pyrrole ring (around δ 6.5-7.5 ppm). nih.govmdpi.com The proton of the N7-H group appears as a broad singlet, often around δ 11.4-12.1 ppm in DMSO-d₆. nih.govntnu.no
Table 2: Typical Spectroscopic Data for the Pyrrolo[2,3-d]pyrimidine Core
| Technique | Feature | Typical Chemical Shift / Wavenumber | Citations |
| ¹H NMR | H2 proton (singlet) | δ 8.0 - 8.7 ppm | nih.gov, rsc.org, mdpi.com |
| H5/H6 protons (doublets) | δ 6.5 - 7.5 ppm | nih.gov, mdpi.com | |
| N7-H proton (broad singlet) | δ 11.4 - 12.1 ppm (in DMSO-d₆) | nih.gov, ntnu.no | |
| ¹³C NMR | Pyrimidine ring carbons | δ 150 - 160 ppm | nih.gov, rsc.org |
| IR | N-H stretching | 3414, 3291 cm⁻¹ | nih.gov |
| C=N/C=C stretching | ~1640 cm⁻¹ | nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, key absorption bands include N-H stretching vibrations from the pyrrole and amine groups (typically in the 3100-3500 cm⁻¹ region) and C=N and C=C stretching vibrations from the aromatic rings (around 1560-1650 cm⁻¹). nih.govntnu.no
High-Resolution Mass Spectrometry (HRMS) is also frequently employed to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. mdpi.comntnu.no
Chromatographic Purification and Purity Assessment
Chromatographic methods are essential for both the purification of the final products and the assessment of their purity.
Purification: Column chromatography using silica (B1680970) gel is the most common method for purifying the synthesized compounds. nih.gov The choice of eluent is critical for achieving good separation. Typical solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758) or chloroform. nih.gov The progress of the purification is monitored by Thin Layer Chromatography (TLC), which is also used to monitor the progress of the initial chemical reaction. rsc.org
Purity Assessment: The purity of the final compounds is typically determined using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). rsc.org For biological testing and further studies, a purity of >95% is generally required. rsc.org The retention time from the HPLC chromatogram and the mass-to-charge ratio from the mass spectrum provide simultaneous confirmation of the compound's identity and purity.
Mechanistic Insights into Biological Activity
Molecular Targets and Associated Signaling Pathways
Research into the 7H-pyrrolo[2,3-d]pyrimidine scaffold, of which N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative, has identified several key molecular targets. These interactions underpin the compound's potential therapeutic effects by modulating critical signaling cascades. The primary mechanisms involve the inhibition of specific kinases, including Bruton's Tyrosine Kinase (Btk), Janus Kinases (JAKs), and Calcium-Dependent Protein Kinases (CDPKs) in pathogens.
Mechanism of Bruton's Tyrosine Kinase (Btk) Inhibition
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine class have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. nih.gov By targeting Btk, these compounds can effectively disrupt B-cell-mediated pathological processes.
A key step in Btk activation is autophosphorylation at the tyrosine 223 (Y223) residue within the SH3 domain. Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their ability to inhibit this critical activation step. For instance, the derivative known as compound 28a was shown to effectively inhibit the autophosphorylation of Btk at the Y223 position, thereby preventing the kinase from achieving its fully active conformation. nih.gov
Following Btk activation, it phosphorylates and activates downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2). The phosphorylation of PLCγ2 at tyrosine 1217 (Y1217) is a critical event that propagates the signal, leading to calcium mobilization and activation of transcription factors. The same 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 28a, was also found to suppress the phosphorylation of PLCγ2 at this specific site. nih.gov This action confirms that the inhibition of Btk effectively blocks the downstream signaling cascade.
| Target Protein | Phosphorylation Site | Effect of 7H-pyrrolo[2,3-d]pyrimidine Derivative | Reference |
| Bruton's Tyrosine Kinase (Btk) | Y223 | Inhibition of Autophosphorylation | nih.gov |
| Phospholipase C gamma 2 (PLCγ2) | Y1217 | Downregulation of Phosphorylation | nih.gov |
Modulatory Effects on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is a principal signaling route for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. researchgate.netnih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been a foundational structure for the development of potent JAK inhibitors. researchgate.net
Significant research has focused on designing 7H-pyrrolo[2,3-d]pyrimidine derivatives that exhibit high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2). researchgate.netnih.govaminer.org This selectivity is crucial because different JAKs mediate the signaling of different cytokines. researchgate.net JAK1 is involved in signaling for many pro-inflammatory cytokines, whereas JAK2 homodimers are uniquely responsible for signaling from erythropoietin (EPO) and thrombopoietin (TPO). nih.govosti.gov
By selectively inhibiting JAK1, compounds based on this scaffold can block the signaling of JAK1-dependent cytokines like interferon-alpha (IFNα) while sparing JAK2-dependent processes such as erythropoiesis. osti.gov This targeted approach aims to maximize anti-inflammatory and immunomodulatory effects while minimizing potential side effects associated with broader JAK inhibition. researchgate.netnih.govosti.gov The development of selective JAK1 inhibitors, such as PF-04965842, emerged from modifying the core 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov
| Kinase | Selectivity | Downstream Cytokine Pathway | Effect of Selective Inhibition | Reference |
| JAK1 | High | IFNα | Inhibition of pro-inflammatory signaling | researchgate.netosti.gov |
| JAK2 | Low | EPO | Avoidance of hematological effects | nih.govosti.gov |
Inhibition of Calcium-Dependent Protein Kinases (CDPKs) in Pathogens
Beyond their activity on human enzymes, 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been investigated as inhibitors of essential enzymes in pathogenic protozoa, such as Plasmodium falciparum, the parasite responsible for malaria. nih.govmalariaworld.org
These compounds have been designed to target P. falciparum Calcium-Dependent Protein Kinases (CDPKs), particularly PfCDPK1 and PfCDPK4. nih.govnih.gov These kinases are vital for the parasite's life cycle, and their absence in humans makes them attractive drug targets. nih.gov In vitro studies have shown that specific 7H-pyrrolo[2,3-d]pyrimidine-4-amines can inhibit PfCDPK1 and PfCDPK4 with IC50 values in the sub-micromolar range. nih.govmalariaworld.orgnih.gov This inhibitory action blocks parasite proliferation, highlighting a distinct therapeutic application for this chemical scaffold. nih.gov
| Pathogen | Target Kinase | Inhibitory Activity (IC50) | Reference |
| Plasmodium falciparum | PfCDPK1 | 0.589 µM | nih.govnih.gov |
| Plasmodium falciparum | PfCDPK4 | 0.210–0.530 µM | nih.govnih.gov |
Modulation of the NF-κB Inducing Kinase (NIK) Pathway
The NF-κB inducing kinase (NIK) is a critical component of the noncanonical NF-κB signaling pathway, which plays a vital role in immunity, inflammation, and cellular health. semanticscholar.orgmdpi.com Aberrant NIK expression or regulation is associated with inflammatory diseases and cancer. semanticscholar.orgmdpi.com A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent inhibitors of NIK through structure-based drug design. nih.gov
Mechanistically, NIK activation leads to the phosphorylation of IKKα, which in turn phosphorylates p100, marking it for partial degradation into p52. mdpi.com The resulting RelB-p52 dimers then translocate to the nucleus to regulate gene transcription. mdpi.comfrontiersin.org NIK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold can dose-dependently inhibit the NIK-mediated processing of p100 to p52 in cellular models. nih.gov This inhibition effectively blocks the downstream signaling of the alternative NF-κB pathway. nih.gov
Characterization of Multi-Targeted Kinase Inhibition Profiles
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for developing multi-targeted kinase inhibitors, a strategy pursued to address the multifactorial nature of diseases like cancer. nih.gov Various derivatives have demonstrated potent inhibitory activity against a range of oncogenic kinases.
For instance, one study identified a derivative, compound 5k, which exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.govmdpi.com Another derivative, RS-41, was found to selectively inhibit AURKA (IC50 = 0.96±0.03µM), JAK2 (IC50 = 1.21±0.17µM), and EGFR (IC50 = 5.92±0.75µM). researchgate.net This polypharmacology, targeting multiple signaling pathways involved in cancer progression, underscores the potential of this chemical class in oncology. nih.govnih.govnih.gov
| Derivative | Target Kinase | Reported IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5k | EGFR | 40 - 204 | nih.govmdpi.com |
| Her2 | 40 - 204 | nih.govmdpi.com | |
| VEGFR2 | 40 - 204 | nih.govmdpi.com | |
| CDK2 | 40 - 204 | nih.govmdpi.com | |
| RS-41 | AURKA | 960 ± 30 | researchgate.net |
| JAK2 | 1210 ± 170 | researchgate.net | |
| EGFR | 5920 ± 750 | researchgate.net |
Cellular Mechanisms of Action
Mechanisms of Apoptosis Induction in Cellular Models
A key mechanism of anticancer activity for pyrrolo[2,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov In studies using the HepG2 human liver cancer cell line, treatment with a potent multi-kinase inhibiting derivative led to a significant increase in the expression of pro-apoptotic proteins. nih.gov Specifically, levels of caspase-3 and Bax were elevated, while the activity of the anti-apoptotic protein Bcl-2 was downregulated. nih.govmdpi.com This shift in the balance of pro- and anti-apoptotic proteins is a classic hallmark of the intrinsic apoptosis pathway. The ability to induce apoptosis in both p53 mutant and wild-type cancer cells suggests a broad therapeutic window for these compounds. researchgate.net
Attenuation of Proinflammatory Cytokine and Chemokine Gene Expression
Consistent with their ability to inhibit the NIK-NF-κB pathway, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been shown to reduce the expression of inflammatory mediators. nih.gov In an imiquimod-induced psoriasis mouse model, oral administration of a potent NIK inhibitor from this class led to the effective alleviation of psoriasis symptoms. nih.gov The underlying pathological mechanism for this improvement was the attenuation of proinflammatory cytokine and chemokine gene expression, as well as reduced infiltration of macrophages in the treated tissue. nih.gov This demonstrates that by targeting NIK, these compounds can effectively dampen the inflammatory response at the level of gene transcription.
Interactions with Related Biological Systems
The pyrrolo[2,3-d]pyrimidine scaffold, a notable isostere of purine (B94841), has been the subject of extensive research due to its versatile biological activities. This structural motif is central to a variety of nucleoside analogues that have demonstrated significant potential in interacting with various biological systems, particularly in the realms of antiviral and antiparasitic chemotherapy. The replacement of the N7 atom of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine core alters the electron distribution and provides a vector for further chemical modification, often leading to enhanced binding to target enzymes and improved therapeutic profiles.
Antiviral Properties of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogues
Pyrrolo[2,3-d]pyrimidine nucleosides have emerged as a prominent class of antiviral agents with a broad spectrum of activity against numerous DNA and RNA viruses. Their mechanism of action is often multifaceted, primarily revolving around the inhibition of viral nucleic acid synthesis.
A number of arabinosyl, 2'-deoxyribosyl, and ribosyl derivatives of pyrrolo[2,3-d]pyrimidines have been evaluated for their efficacy against human cytomegalovirus (HCMV). semanticscholar.orgresearchgate.net Notably, compounds such as ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin have shown considerable selectivity in their antiviral effects. semanticscholar.orgresearchgate.net The primary mechanism of these analogues appears to be the inhibition of viral DNA synthesis. semanticscholar.orgresearchgate.net For instance, ara-sangivamycin was found to inhibit HCMV replication by a factor of 10^5 at a concentration that only partially inhibited host cell growth. semanticscholar.orgresearchgate.net Interestingly, these compounds were less effective against herpes simplex virus (HSV), indicating a degree of specificity in their antiviral action. semanticscholar.orgresearchgate.net
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is further highlighted by the development of derivatives active against other significant human pathogens. Acyclic and C-acyclic 7-deazapurine nucleosides have demonstrated activity against the human immunodeficiency virus (HIV) in in vitro screenings. nih.gov Furthermore, sugar-modified derivatives, particularly 2'-C-methylribo- and 2'-C-methyl-2'-fluororibonucleosides, have shown potent anti-HCV (Hepatitis C virus) activities, with several compounds advancing to clinical trials. nih.govsemanticscholar.org
More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com While the precise molecular target of these compounds is yet to be fully elucidated, they represent a novel chemotype for the design of antiflaviviral drugs. mdpi.com
The antiviral mechanism of many pyrrolo[2,3-d]pyrimidine nucleosides involves intracellular phosphorylation to their active triphosphate forms, which can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chains by viral polymerases. This incorporation often leads to chain termination or the introduction of mutations, thereby halting viral replication. nih.govsemanticscholar.org
Table 1: Antiviral Activity of Selected Pyrrolo[2,3-d]pyrimidine Nucleoside Analogues
| Compound | Virus | Mechanism of Action | Reference |
|---|---|---|---|
| Ara-sangivamycin | Human Cytomegalovirus (HCMV) | Inhibition of viral DNA synthesis | semanticscholar.orgresearchgate.net |
| Deoxysangivamycin | Human Cytomegalovirus (HCMV) | Inhibition of viral DNA synthesis | semanticscholar.orgresearchgate.net |
| Ara-tubercidin | Human Cytomegalovirus (HCMV) | Inhibition of viral DNA synthesis | semanticscholar.orgresearchgate.net |
| Ara-toyocamycin | Human Cytomegalovirus (HCMV) | Inhibition of viral DNA synthesis | semanticscholar.orgresearchgate.net |
| Acyclic 7-deazapurine nucleosides | Human Immunodeficiency Virus (HIV) | Not specified | nih.gov |
| 2'-C-methylribo-nucleosides | Hepatitis C Virus (HCV) | Not specified | nih.govsemanticscholar.org |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Not specified | mdpi.com |
Antiparasitic Efficacy against Protozoan Parasites
The therapeutic potential of the pyrrolo[2,3-d]pyrimidine core extends to the domain of antiparasitic agents, with notable activity demonstrated against protozoan parasites such as Plasmodium falciparum, the primary causative agent of malaria.
A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as potential inhibitors of P. falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the parasite's life cycle. nih.gov Specifically, these compounds were developed to target PfCDPK1 and PfCDPK4. nih.gov Molecular modeling suggested that aromatic substituents at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring could effectively occupy a large hydrophobic pocket in the kinase's active site. nih.gov
In vitro testing of these synthesized compounds revealed that several derivatives exhibited promising inhibitory activity against either PfCDPK1 or PfCDPK4 in the low micromolar to nanomolar range. nih.gov For instance, some compounds displayed IC50 values between 0.210–0.530 μM against PfCDPK4, while another showed an IC50 of 0.589 μM against PfCDPK1. nih.gov Furthermore, a number of these compounds demonstrated moderate antiplasmodial activity in vitro, inhibiting the growth of P. falciparum in the low micromolar range. nih.gov Importantly, most of these compounds showed low cytotoxicity against HeLa cells, suggesting a favorable selectivity profile. nih.gov
The development of these targeted inhibitors highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold in the design of novel antimalarial drugs that act on specific parasitic enzymes, offering a promising avenue to combat this devastating disease.
**Table 2: Antiparasitic Activity of Selected 7H-Pyrrolo[2,3-d]pyrimidine-4-amine Derivatives against *P. falciparum***
| Compound Feature | Target Kinase | Inhibitory Activity (IC50) | Antiplasmodial Activity | Reference |
|---|---|---|---|---|
| Aromatic substituents at C-5 | PfCDPK4 | 0.210–0.530 μM | Moderate | nih.gov |
| Aromatic substituents at C-5 | PfCDPK1 | 0.589 μM | Moderate | nih.gov |
Based on a comprehensive search for publicly available scientific literature, there is no specific preclinical pharmacological data for the compound this compound that aligns with the detailed outline requested.
The structured search for information on this specific molecule's efficacy in kinase inhibition assays, cell-based antiproliferative studies, cellular phosphorylation events, and in vivo models of autoimmune and dermatological diseases did not yield any detailed research findings, data tables, or specific evaluations.
While the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied as kinase inhibitors in various disease models, the research pertaining to the N-Hexyl substituted variant is not available in the public domain. Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified structure and content requirements.
Preclinical Pharmacological Evaluation in Disease Models
In Vivo Efficacy Studies in Non-Human Animal Models
Efficacy in Preclinical Models of Parasitic Infections (e.g., Cryptosporidiosis, Malaria)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Calcium-Dependent Protein Kinases (CDPKs), which are essential enzymes for the survival and proliferation of various parasites. nih.gov This has made them attractive candidates for anti-parasitic drug development.
Cryptosporidiosis: Selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold have been shown to be effective against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. nih.gov These compounds, often referred to as "bumped kinase inhibitors" (BKIs), potently inhibit the C. parvum CDPK1 (CpCDPK1). In preclinical evaluations, these inhibitors block parasite proliferation in cell culture models at low micromolar concentrations. nih.gov Furthermore, in vivo studies using mouse models of cryptosporidiosis have demonstrated that orally administered compounds from this class can significantly reduce oocyst shedding, indicating a strong therapeutic effect. nih.govresearchgate.net
Malaria: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for its potential against malaria, caused by the Plasmodium falciparum parasite. A series of these compounds were designed as bumped kinase inhibitors targeting P. falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) and PfCDPK1. nih.gov In vitro enzymatic assays confirmed that several derivatives displayed promising inhibitory activity against these essential kinases. nih.gov The most active compounds exhibited IC50 values in the low micromolar to nanomolar range, highlighting their potential to disrupt the parasite's life cycle. nih.gov While these findings establish a strong proof-of-concept, further in vivo studies are required to confirm their efficacy as antimalarial agents.
| Disease Model | Target Organism | Molecular Target | Observed Efficacy | Reference |
|---|---|---|---|---|
| In vivo mouse model | Cryptosporidium parvum | CpCDPK1 | Reduced oocyst shedding | nih.gov |
| In vitro cell culture | Cryptosporidium parvum | CpCDPK1 | Blocked parasite proliferation | nih.gov |
| In vitro enzymatic assay | Plasmodium falciparum | PfCDPK1, PfCDPK4 | IC50 values from 0.210–0.589 µM | nih.gov |
Evaluation in Xenograft Models for Hyperproliferative Diseases
Analogs of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell growth and survival. One of the most critical pathways frequently deregulated in cancer is the PI3K-Akt signaling cascade.
A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and selective inhibitors of Protein Kinase B (Akt). nih.gov The therapeutic potential of these compounds was evaluated in human tumor xenograft models. When administered to nude mice bearing established human tumors, representative compounds from this series strongly inhibited tumor growth at well-tolerated doses. nih.govebi.ac.uk This in vivo anti-tumor activity demonstrates the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in the development of targeted cancer therapies.
| Compound Class | Molecular Target | Model System | Therapeutic Outcome | Reference |
|---|---|---|---|---|
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Human tumor xenografts in nude mice | Strong inhibition of tumor growth | nih.govebi.ac.uk |
Biomarker Analysis and Mechanistic Validation in Preclinical Models
Assessment of Target Engagement and Downstream Pathway Modulation in Vivo
A crucial step in preclinical development is confirming that a compound engages its intended molecular target in a living system and modulates the relevant downstream signaling pathways.
For the Akt inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, in vivo studies successfully demonstrated target engagement. Following administration of the compounds, analysis of tumor tissue from xenograft models showed modulation of biomarkers related to Akt signaling. nih.govebi.ac.uk This provides direct evidence that the inhibitors reach the tumor, bind to Akt, and inhibit its kinase activity, leading to the observed anti-proliferative effects.
Histopathological and Molecular Analyses of Disease Progression and Therapeutic Response
Histopathological and molecular analyses provide definitive evidence of a drug's effect on tissue morphology and disease pathology. For derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, such analyses have been key to validating their therapeutic efficacy.
In a preclinical model of rheumatoid arthritis, a hyperproliferative and inflammatory condition, a selective Bruton's tyrosine kinase (Btk) inhibitor derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold was evaluated. nih.gov Histopathological examination of the joints of treated animals revealed markedly reduced joint damage and cellular infiltration. Importantly, these therapeutic effects were achieved without any adverse changes to bone and cartilage morphology, confirming the compound's efficacy and target specificity. nih.gov
In the cancer xenograft models, the inhibition of tumor growth is typically confirmed by volumetric measurements, which are subsequently corroborated by histopathological analysis of the excised tumors at the end of the study. These analyses confirm a reduction in tumor cell proliferation and viability in the treated groups compared to controls. nih.gov
Computational Approaches in Compound Design and Optimization
In Silico Screening and Virtual Ligand Design for Pyrrolo[2,3-d]pyrimidin-4-aminesafjbs.comnih.gov
In silico screening and virtual ligand design represent the initial stages of computational drug design, where large libraries of virtual compounds are assessed for their potential to bind to a biological target. For the pyrrolo[2,3-d]pyrimidine scaffold, these methods are employed to identify novel derivatives with enhanced inhibitory activity against specific targets, such as kinases.
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target protein is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For pyrrolo[2,3-d]pyrimidin-4-amine derivatives, LBDD approaches can be instrumental in identifying key pharmacophoric features required for activity.
One common LBDD technique is the development of a pharmacophore hypothesis. This involves identifying the essential structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are common to a set of known active compounds. This pharmacophore model can then be used to screen virtual libraries for new molecules that fit the hypothesis. For instance, a pharmacophore model for pyrrolo[2,3-d]pyrimidine-based inhibitors might include a hydrogen bond acceptor at the N1 position of the pyrimidine (B1678525) ring and a hydrogen bond donor at the N7 position of the pyrrole (B145914) ring, features known to be crucial for kinase hinge binding.
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to study the binding modes of pyrrolo[2,3-d]pyrimidin-4-amine derivatives with their target kinases. nih.govtandfonline.com
Molecular docking studies can reveal crucial interactions between the ligand and the active site of the protein. For example, docking of pyrrolo[2,3-d]pyrimidine analogs into the ATP-binding site of various kinases has shown that the pyrrolo[2,3-d]pyrimidine core often forms hydrogen bonds with the hinge region of the kinase. mdpi.comnih.gov The N-hexyl group of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine would be predicted to occupy a hydrophobic pocket within the active site, and docking studies can help optimize the length and branching of this alkyl chain to maximize van der Waals interactions and improve binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov These simulations are crucial for validating the docking results and for obtaining a more accurate estimation of the binding free energy.
Predictive Modeling for Biological Activity and ADME Properties (where relevant to SAR)
Predictive modeling plays a vital role in optimizing the biological activity and pharmacokinetic properties of lead compounds. These models can help in understanding the relationship between the chemical structure and the biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a series of compounds.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Both 2D and 3D-QSAR models have been developed for pyrrolo[2,3-d]pyrimidine derivatives to guide the design of more potent inhibitors. nih.govtandfonline.com
In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of a set of aligned molecules are correlated with their biological activities. tandfonline.com The resulting contour maps highlight regions where modifications to the structure are likely to increase or decrease activity. For this compound, a CoMFA model could indicate that increasing the steric bulk at a particular position on the hexyl chain or adding an electronegative group to the pyrrole ring could enhance its inhibitory potency.
| QSAR Model Type | Statistical Parameters | Key Findings |
| Ligand-based CoMFA | q² = 0.5, r² = 0.96 | Identified key steric and electrostatic fields for activity. nih.gov |
| Receptor-based CoMFA | q² = 0.78, r² = 0.98 | Provided insights into favorable interactions within the receptor active site. nih.gov |
Molecular modeling techniques are essential for visualizing and understanding the intricate interactions between a ligand and its receptor at the atomic level. These models can explain the observed structure-activity relationships and guide the rational design of new compounds with improved binding affinity and selectivity.
For pyrrolo[2,3-d]pyrimidin-4-amine derivatives, molecular modeling has been instrumental in elucidating their binding modes with various kinases. nih.gov These studies have consistently shown that the pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at different positions of the scaffold can then be modified to optimize interactions with other parts of the ATP-binding site. For instance, the N-hexyl group can be designed to exploit a specific hydrophobic pocket, and molecular modeling can help in identifying the optimal size and shape of this group to maximize hydrophobic interactions.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, biologically active conformation of a ligand. For a flexible molecule like this compound, the conformation of the hexyl chain can significantly influence its binding to the target protein.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand and to study the stability of the ligand-receptor complex. mdpi.com By simulating the movement of atoms over time, MD can provide insights into the dynamic nature of the binding process and can help to identify key conformational changes that are important for biological activity. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the ligand's potency.
Studies on the Preferred Conformations of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its ability to mimic endogenous purines and interact with a wide range of biological targets, including protein kinases. rsc.orgmdpi.com While specific computational studies focusing solely on the preferred conformations of the isolated this compound are not extensively detailed in the reviewed literature, insights into the conformational behavior of the core scaffold can be gleaned from molecular dynamics simulations of its derivatives in complex with protein targets.
Dynamics of this compound and its Analogues with Protein Targets
Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic interactions between this compound analogs and their protein targets. These simulations provide a time-resolved view of the binding events, conformational changes, and the stability of the protein-ligand complex.
A notable application of MD simulations has been in the study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in various cancers. In these simulations, the stability of the protein-ligand complex is often assessed by monitoring the root mean square deviation (RMSD) of the protein's Cα atoms over time. For several 7H-pyrrolo[2,3-d]pyrimidine derivatives complexed with PAK4, the RMSD values reached equilibrium after approximately 50 nanoseconds, indicating the formation of stable complexes. The average RMSD values for these complexes were observed to be in the range of 0.139 to 0.188 nm.
These simulations revealed that the primary binding region for these inhibitors is the hinge region of the kinase, with additional stabilizing interactions occurring with β-sheets and charged residues surrounding the inhibitor. The pyrrolo[2,3-d]pyrimidine core consistently forms strong interactions with the hinge region, which is a key determinant of their inhibitory capacity.
| Inhibitor | Key Interacting Regions | Observed Interactions |
|---|---|---|
| 5n | Hinge region, surrounding charged residues | Enhanced hydrogen bonds or electrostatic interactions due to the terminal amino group |
| 5h, 5g, 5e | Hinge region, β-sheets | Halogen substitutions on the 2-substituent influence the orientation of the 4-imino group and its affinity for surrounding residues |
Similarly, MD simulations have been employed to study pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Janus kinase 1 (JAK1), a target for autoimmune diseases. These studies have highlighted the importance of specific hydrogen bond interactions with residues such as Glu957 and Leu959, as well as water-mediated hydrogen bonds, in stabilizing the inhibitor within the JAK1 active site.
The dynamic nature of these interactions, as revealed by MD simulations, provides crucial information for the rational design of more potent and selective inhibitors. By understanding how modifications to the N-hexyl group and other substituents affect the conformational dynamics and binding modes, medicinal chemists can iteratively optimize the lead compound to enhance its therapeutic properties.
Emerging Research Directions and Therapeutic Implications
Potential of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogues as Therapeutic Agents
Analogues of this compound have emerged as significant candidates for treating autoimmune and inflammatory conditions, primarily by targeting key enzymes in immune signaling pathways.
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical kinase in B-cell receptor signaling, making it an attractive target for autoimmune diseases like rheumatoid arthritis (RA). nih.govnih.gov A series of compounds with a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core have been developed as potent BTK inhibitors. nih.gov Structure-activity relationship (SAR) studies identified compound B16 as a highly effective inhibitor with an IC50 value of 21.70 ± 0.82 nM. nih.gov This compound demonstrated significant inhibition of BTK autophosphorylation and downstream signaling. nih.gov Notably, B16 exhibited favorable pharmacokinetic properties, including good oral bioavailability (F = 49.15%) and a half-life of 7.02 hours in animal models. nih.gov In collagen-induced arthritis (CIA) mice, B16 showed potent anti-arthritic activity, comparable to the established BTK inhibitor ibrutinib. nih.gov
Janus Kinase (JAK) Inhibition: The Janus kinase family (JAK1, JAK2, JAK3, TYK2) plays a pivotal role in cytokine signaling, which is often dysregulated in autoimmune disorders. The pyrrolo[2,3-d]pyrimidine scaffold is central to several approved and clinical-stage JAK inhibitors. osti.gov Structural optimization of this scaffold has led to the development of highly selective JAK3 inhibitors for RA. nih.gov Compound 9a emerged from these efforts as a potent and highly selective JAK3 inhibitor with an IC50 of 0.29 nM. nih.gov It displayed over 3300-fold selectivity against other JAK family members and effectively reduced inflammation in carrageenan-induced mouse models. nih.gov Another compound, PF-04965842 , was identified as a clinical candidate for treating JAK1-mediated autoimmune diseases after demonstrating efficacy in a rat adjuvant-induced arthritis model. osti.gov
Table 1: Pyrrolo[2,3-d]pyrimidine Analogues in Autoimmune Disease Modulation
| Compound | Target Kinase | Potency (IC50) | Therapeutic Indication | Source |
|---|---|---|---|---|
| B16 | Btk | 21.70 nM | Rheumatoid Arthritis | nih.gov |
| 9a | JAK3 | 0.29 nM | Rheumatoid Arthritis | nih.gov |
| PF-04965842 | JAK1 | N/A (Clinical Candidate) | Autoimmune Diseases | osti.gov |
The pyrrolo[2,3-d]pyrimidine framework is being explored for its potential against parasitic infections that cause neglected tropical diseases. Current treatments for diseases like leishmaniasis and Human African Trypanosomiasis are often inadequate, creating an urgent need for new therapeutic agents. acs.org
Researchers have focused on designing 7-deazapurine analogues as potential inhibitors of essential parasite enzymes. One key target is pteridine reductase 1 (PTR1), an enzyme crucial for the folate salvage pathway in trypanosomatid parasites such as Trypanosoma and Leishmania. strath.ac.uk A modeling study identified the deazaguanine scaffold, a close relative of the this compound core, as an ideal framework for designing PTR1 inhibitors. strath.ac.uk Subsequent screening of synthesized compounds revealed that several pyrrolo[2,3-d]pyrimidines exhibited encouraging antiparasitic activity against Trypanosoma brucei brucei, the parasite responsible for sleeping sickness. Four compounds in the series showed IC50 values in the range of 12.5 to 50 μM, demonstrating the scaffold's potential as a starting point for developing novel anti-trypanosomal drugs. strath.ac.uk
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of modern anticancer therapies, particularly as kinase inhibitors. researchgate.net The structural similarity to adenine (B156593) allows these compounds to target the ATP-binding sites of numerous kinases involved in cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.net
Multi-Targeted Kinase Inhibition: One successful strategy involves designing analogues that inhibit multiple oncogenic tyrosine kinases simultaneously. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and showed promising cytotoxic effects. nih.govmdpi.com Compound 5k was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.gov Mechanistic studies confirmed that compound 5k induces cell cycle arrest and apoptosis in liver cancer (HepG2) cells. nih.gov
Targeting Specific Signaling Pathways: Other strategies focus on specific kinases. Analogues have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in cell growth and survival pathways that is frequently deregulated in cancer. acs.org The addition of urea moieties to the pyrrolo[2,3-d]pyrimidine core, mimicking successful drugs like Sorafenib, has also yielded highly potent compounds. nih.gov For example, compound 10a from this series was found to be the most potent derivative against prostate cancer (PC3) cells, with an IC50 value of 0.19 µM. nih.gov
Development of Tricyclic Analogues: Further structural modifications have led to tricyclic pyrrolo[2,3-d]pyrimidine derivatives. These compounds were designed to explore novel chemical space while retaining drug-like properties. mdpi.comnih.gov Certain pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent and an azepine side-ring demonstrated superior and selective antitumor activity against the colon cancer HT-29 cell line, with IC50 values as low as 4.01 µM. mdpi.comnih.gov
Table 2: Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Analogues
| Compound Series | Lead Compound | Target(s) | Cancer Cell Line | Potency (IC50) | Source |
|---|---|---|---|---|---|
| Halogenated Benzylidenebenzohydrazides | 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 (Liver) | 40-204 nM | nih.gov |
| Derivatives with Urea Moieties | 10a | Not specified | PC3 (Prostate) | 0.19 µM | nih.gov |
| Tricyclic Pyrimidine-imines | Compound with azepine ring | DDR2 (putative) | HT-29 (Colon) | 4.01 µM | mdpi.com |
The 7-deazapurine core of this compound has been widely investigated for antiviral applications, particularly in the form of nucleoside analogues.
Activity Against DNA Viruses: Several pyrrolo[2,3-d]pyrimidine nucleosides have shown significant activity against human cytomegalovirus (HCMV), a major cause of morbidity in immunocompromised individuals. semanticscholar.orgresearchgate.netnih.gov Compounds such as ara-tubercidin , ara-toyocamycin , and particularly ara-sangivamycin exhibited potent and selective inhibition of viral DNA synthesis. semanticscholar.orgnih.gov Ara-sangivamycin was able to inhibit HCMV replication by 100,000-fold at a concentration of 10 µM, with in vitro therapeutic indexes ranging up to 40. semanticscholar.orgnih.gov
Activity Against RNA Viruses: The scaffold has also been explored for activity against RNA viruses. A series of 5- and 5,6-substituted pyrrolo[2,3-d]pyrimidine nucleosides demonstrated activity against the Human Immunodeficiency Virus (HIV) in preliminary screens. nih.gov More recently, non-nucleoside analogues have been identified as promising agents against flaviviruses. A high-throughput screening campaign identified a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine as an inhibitor of the Zika virus (ZIKV). mdpi.comnih.gov Subsequent optimization revealed that this class of compounds also possesses activity against the Dengue virus (DENV), suggesting they may represent a new chemotype for the design of broad-spectrum anti-flavivirus drugs. mdpi.com
Future Directions in Pyrrolo[2,3-d]pyrimidine Chemistry
The growing therapeutic interest in pyrrolo[2,3-d]pyrimidines has spurred significant innovation in their synthesis to enable the rapid creation of diverse chemical libraries for screening. nih.gov Research has moved beyond classical ring-closure methods toward more efficient, scalable, and environmentally friendly protocols. researchgate.net
Modern Catalytic Methods: Recent advancements include the use of copper catalysts in place of more expensive and toxic palladium catalysts for key coupling reactions, providing a greener and more economical approach. tandfonline.com An I2/DMSO-promoted cascade annulation has been developed, which involves a one-step process of Michael addition, iodination, intramolecular substitution, and ring-opening to afford natural product analogues in yields up to 99%. nih.gov This method is noted for its high atom economy and scalability. nih.gov
Multicomponent and One-Pot Reactions: One-pot, multicomponent reactions (MCRs) have become a powerful tool for building molecular complexity efficiently. A green synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines was achieved via a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol. scielo.org.mx This protocol features mild conditions, short reaction times, and high yields (73-95%). scielo.org.mx Other green approaches utilize biomimetic catalysis, such as employing β-cyclodextrin as a reusable promoter in water, to construct the heterocyclic scaffold. scispace.com These innovative methodologies are crucial for expanding the chemical space of pyrrolo[2,3-d]pyrimidine derivatives, facilitating the discovery of next-generation therapeutic agents. nih.gov
Design of Prodrugs and Targeted Delivery Systems for Enhanced Efficacy
The therapeutic efficacy of a promising compound like this compound is not solely dependent on its intrinsic activity but also on its pharmacokinetic and pharmacodynamic properties. To optimize these characteristics, researchers are exploring the design of prodrugs and targeted delivery systems. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to overcome challenges such as poor solubility, limited permeability, rapid metabolism, or off-target toxicity.
For the this compound scaffold, the primary and secondary amine functionalities on the pyrimidine (B1678525) ring and the nitrogen on the pyrrole (B145914) ring present viable sites for chemical modification to create prodrugs. For instance, attaching a phosphate group could enhance aqueous solubility, allowing for intravenous administration, while linking a lipophilic moiety could improve absorption across the gastrointestinal tract for oral delivery.
Targeted delivery systems represent another frontier for enhancing efficacy. These systems aim to concentrate the therapeutic agent at the site of action, thereby increasing its effectiveness and minimizing systemic exposure and associated side effects. Strategies could involve encapsulating the compound in nanoparticles, liposomes, or conjugating it to a ligand that specifically binds to receptors overexpressed on diseased cells, such as cancer cells. While specific research on this compound prodrugs is still emerging, the principles are well-established within the broader class of kinase inhibitors to which it belongs.
Broader Perspectives in Pyrrolo[2,3-d]pyrimidin-4-amine Research
The study of this compound is part of a wider investigation into the therapeutic applications of the pyrrolo[2,3-d]pyrimidine scaffold. This research is being propelled by advanced technologies and a continuous search for new biological targets.
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological effects of pyrrolo[2,3-d]pyrimidine derivatives, researchers are increasingly integrating advanced "omics" technologies. These include genomics, transcriptomics, proteomics, and metabolomics, which allow for a global analysis of genes, RNA transcripts, proteins, and metabolites in a biological system.
The application of these technologies can provide a comprehensive picture of how a compound like this compound affects cellular pathways. For example, transcriptomics (e.g., RNA-seq) can identify changes in gene expression following drug treatment, revealing the downstream signaling cascades affected by the inhibition of a specific target. nih.govmdpi.com Proteomics can quantify changes in protein levels and post-translational modifications, offering direct insight into the drug's impact on cellular machinery. Furthermore, metabolomics can uncover alterations in metabolic pathways associated with the drug's action or potential toxicity. mdpi.com
Computational methods, such as molecular dynamics simulations, complement omics data by providing insights into the specific molecular interactions between the inhibitor and its target protein. nih.gov This integrated approach is crucial for elucidating the complete mechanism of action, identifying potential biomarkers for patient response, and discovering mechanisms of drug resistance.
Identification of Novel Biological Targets and Disease Indications
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its investigation against a wide array of biological targets, extending its potential therapeutic applications far beyond a single disease. Initially recognized for their role as kinase inhibitors, these compounds are now being explored for various other targets and indications. nih.gov
Research has identified numerous kinases and other proteins that are potently inhibited by derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, opening up new avenues for treating a range of diseases from cancer to inflammatory conditions and infectious diseases. The pyrrolo[2,3-d]pyrimidine core is a key component in many biologically active compounds and is a common motif in various natural products and drugs. nih.gov
The table below summarizes some of the novel biological targets and the corresponding disease indications currently being investigated for the pyrrolo[2,3-d]pyrimidin-4-amine class of compounds.
| Biological Target | Potential Disease Indication | Key Research Findings |
| Receptor Tyrosine Kinases (FGFR, VEGFR) | Gastric Cancer | Derivatives show excellent inhibitory activity against a variety of receptor tyrosine kinases and display potent anti-cancer effects in cell lines. nih.gov |
| Multiple Tyrosine Kinases (EGFR, Her2, VEGFR2, CDK2) | Cancer | Halogenated derivatives exhibit significant inhibitory activity against multiple kinases, induce cell cycle arrest, and promote apoptosis in cancer cells. mdpi.comnih.gov |
| Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis | Specifically designed reversible inhibitors show excellent potency against BTK, good kinase selectivity, and anti-arthritic effects in animal models. nih.govnih.gov |
| Signal Transducer and Activator of Transcription 6 (STAT6) | Asthma, Allergic Conditions | Optimized derivatives demonstrate potent STAT6 inhibition, in vitro Th2 differentiation inhibition, and efficacy in mouse asthma models. researchgate.net |
| P21-Activated Kinase 4 (PAK4) | Cancer | Certain derivatives show good inhibitory capacity for PAK4, a key effector in signaling pathways involved in cell growth and proliferation. nih.gov |
| Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPK1, PfCDPK4) | Malaria | Designed compounds show promising inhibitory activity against the parasitic kinases essential for the malaria life cycle. nih.gov |
| Ubiquitin-Specific Protease 7 (USP7) | Cancer | Novel derivatives exhibit highly potent USP7 inhibition and anti-proliferative activity against various cancer cell lines. nih.gov |
| NF-κB Inducing Kinase (NIK) | Psoriasis | A series of derivatives were identified as highly potent NIK inhibitors that effectively alleviate psoriasis in mouse models. researchgate.net |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory Diseases | Developed inhibitors show subnanomolar enzymatic inhibition and high selectivity for the autoinhibited form of the receptor. ntnu.no |
| Antiviral Targets | Zika Virus, Dengue Virus | The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising new chemotype for designing antiviral agents against flaviviruses. mdpi.com |
This expanding list of targets underscores the chemical tractability and biological significance of the pyrrolo[2,3-d]pyrimidine nucleus. For this compound specifically, these findings provide a roadmap for future investigations into its full therapeutic potential across a spectrum of human diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hexylamine under acidic conditions. A general protocol involves refluxing the precursor with 3 equivalents of hexylamine in isopropanol with catalytic HCl (3 drops) for 12–48 hours. Post-reaction, the product is precipitated with water, filtered, and purified via recrystallization (e.g., methanol) . Purity is validated using HPLC (>95% purity) and structural confirmation via -/-NMR, comparing peaks to analogous compounds (e.g., δ 11.5 ppm for NH, δ 4.7 ppm for hexyl-CH) .
Q. How is the solubility of this compound determined, and what solvents are optimal for biological assays?
- Methodological Answer : Solubility is assessed using a tiered approach:
Primary solvents : DMSO (10 mM stock solutions) for in vitro studies.
Co-solvents : Ethanol or PEG-400 for aqueous dilution (≤1% final concentration).
Validation : Dynamic light scattering (DLS) to confirm absence of aggregation in PBS or cell media .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- -NMR : Key signals include the pyrrole NH (δ 11.4–11.6 ppm), hexyl chain protons (δ 0.8–1.5 ppm for CH- and CH-groups), and aromatic protons (δ 6.5–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H] (calculated for CHN: 227.1508) .
- X-ray crystallography : Resolves π-stacking interactions in the pyrrolo-pyrimidine core (e.g., bond angles ~120° for aromatic rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- Temperature : Extend reflux time to 48 hours for sterically hindered amines.
- Catalysis : Substitute HCl with p-toluenesulfonic acid (PTSA) to reduce side reactions.
- Workup : Use flash chromatography (silica gel, CHCl:MeOH 9:1) instead of precipitation for higher recovery .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific inhibition.
- Structural analogs : Compare with derivatives (e.g., N-benzyl vs. N-hexyl) to isolate substituent-specific effects .
Q. How do substituents on the pyrrolo[2,3-d]pyrimidine core influence binding to kinase targets?
- Methodological Answer :
- Molecular docking : Model interactions using software (e.g., AutoDock Vina) with crystal structures of kinase domains (e.g., EGFR PDB: 1M17).
- SAR studies : The hexyl chain enhances hydrophobic interactions in the ATP-binding pocket, while electron-withdrawing groups (e.g., Cl) improve selectivity .
- Data : Fluorophenyl analogs showed 10-fold higher IC against VEGFR2 compared to methyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
